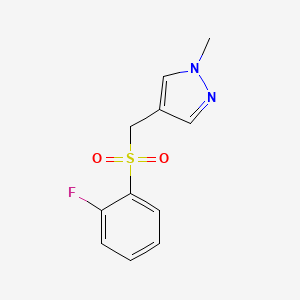
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole is a chemical compound that belongs to the class of sulfonyl-containing pyrazoles This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole typically involves the reaction of 2-fluorobenzene sulfonyl chloride with 1-methyl-1h-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted pyrazoles .
Scientific Research Applications
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Unique due to the presence of both fluorophenyl and sulfonyl groups.
4-(((2-Chlorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
4-(((2-Bromophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its analogs .
Biological Activity
4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, analgesic, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the sulfonyl and fluorophenyl groups. The structural characteristics of this compound are crucial as they influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. The following sections detail its key activities:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 μM | 0.01 μM | 344.56 |
This selectivity indicates that the compound may provide anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has demonstrated significant analgesic properties. In vivo studies using carrageenan-induced paw edema models indicated that it effectively reduces pain associated with inflammation.
Safety and Toxicity
Toxicological evaluations have shown that this compound exhibits a favorable safety profile. The acute oral toxicity studies indicated an LD50 greater than 2000 mg/kg, suggesting a low risk of acute toxicity in animal models .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Inflammatory Models : A study involving rats demonstrated that treatment with this compound resulted in a significant reduction in edema compared to control groups, confirming its potential as an effective anti-inflammatory agent .
- Histopathological Analysis : Histopathological examinations showed minimal degenerative changes in organs such as the stomach and liver, reinforcing the compound's safety profile while maintaining efficacy against inflammation .
Properties
Molecular Formula |
C11H11FN2O2S |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)sulfonylmethyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3 |
InChI Key |
FBLHGEBQIQZIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















